molecular formula C15H21NO3S B14375740 2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione CAS No. 88517-15-1

2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione

Cat. No.: B14375740
CAS No.: 88517-15-1
M. Wt: 295.4 g/mol
InChI Key: WBIQJROBKMXLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione is an organic compound that belongs to the class of thioethers. Thioethers are characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound features a morpholine ring, a dimethoxy-substituted phenyl ring, and a thione group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione typically involves the following steps:

    Formation of the Dimethoxy-Substituted Phenyl Intermediate: This can be achieved through the methylation of 3,4-dihydroxy-5-methylphenyl using methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions, such as heating in the presence of a solvent like toluene.

    Formation of the Thione Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The thione group can act as a nucleophile or electrophile, participating in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(morpholin-4-yl)ethane-1-thione
  • 2-(3,4-Dimethoxy-5-methylphenyl)-1-(piperidin-4-yl)ethane-1-thione

Uniqueness

2-(3,4-Dimethoxy-5-methylphenyl)-1-(morpholin-4-yl)ethane-1-thione is unique due to the presence of both the morpholine ring and the thione group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

88517-15-1

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

2-(3,4-dimethoxy-5-methylphenyl)-1-morpholin-4-ylethanethione

InChI

InChI=1S/C15H21NO3S/c1-11-8-12(9-13(17-2)15(11)18-3)10-14(20)16-4-6-19-7-5-16/h8-9H,4-7,10H2,1-3H3

InChI Key

WBIQJROBKMXLCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.